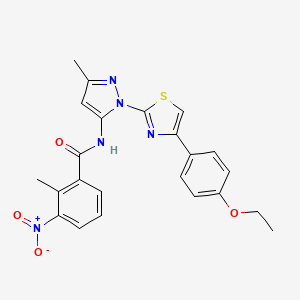

N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methyl-3-nitrobenzamide

Description

N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methyl-3-nitrobenzamide is a heterocyclic compound featuring a pyrazole-thiazole core with a 4-ethoxyphenyl substituent on the thiazole ring and a 2-methyl-3-nitrobenzamide group linked to the pyrazole.

Properties

IUPAC Name |

N-[2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-methyl-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O4S/c1-4-32-17-10-8-16(9-11-17)19-13-33-23(24-19)27-21(12-14(2)26-27)25-22(29)18-6-5-7-20(15(18)3)28(30)31/h5-13H,4H2,1-3H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCKYWYUHGODEQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)C4=C(C(=CC=C4)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. These diverse activities suggest that thiazole derivatives may interact with multiple targets.

Mode of Action

For instance, some thiazole derivatives have been found to inhibit enzymes, modulate ion channels, or interact with receptors.

Biochemical Pathways

Thiazole derivatives can affect various biochemical pathways depending on their specific targets. For example, thiazole derivatives with antimicrobial activity may interfere with bacterial cell wall synthesis or protein synthesis. Antitumor thiazole derivatives may affect cell proliferation pathways, leading to cell cycle arrest or apoptosis.

Pharmacokinetics

A study on a similar thiazole derivative found that it presented satisfactory drug-like characteristics and adme (absorption, distribution, metabolism, excretion) properties.

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. For instance, if the compound has antitumor activity, it may lead to the death of cancer cells. If it has antimicrobial activity, it may result in the death of microbial cells.

Biological Activity

N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methyl-3-nitrobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, synthetic pathways, and relevant research findings.

Chemical Structure and Synthesis

The compound features a thiazole ring, a pyrazole ring, and a nitrobenzamide moiety, which contribute to its diverse biological activities. The synthesis typically involves multi-step organic reactions:

- Formation of Thiazole Ring : The thiazole ring is synthesized by reacting 4-ethoxyphenyl isothiocyanate with α-haloketones under basic conditions.

- Formation of Pyrazole Ring : The pyrazole ring is formed through the reaction of hydrazine derivatives with β-diketones or β-ketoesters.

- Coupling : The final step involves coupling the intermediates to form the nitrobenzamide structure.

The biological activity of the compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It may inhibit cyclooxygenase (COX) enzymes, reducing inflammation and pain.

- Anticancer Activity : The compound has shown potential in interacting with DNA, leading to cytotoxic effects against cancer cells.

These mechanisms suggest that it could be developed as a therapeutic agent for various conditions, including inflammation and cancer.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have demonstrated that related compounds can induce apoptosis in cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer).

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| 47f | HCT-116 | 6.2 |

| 47e | T47D | 27.3 |

These findings suggest that this compound may possess similar anticancer efficacy.

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has been explored through various in vitro assays. The inhibition of COX enzymes leads to a reduction in prostaglandin synthesis, which is crucial for inflammatory responses.

Case Studies and Research Findings

- In Vitro Studies : A study evaluated the anti-inflammatory effects of similar thiazole and pyrazole derivatives, revealing significant inhibition of inflammatory markers in cell cultures.

- In Vivo Models : Animal studies have shown that compounds with structural similarities to this compound can reduce tumor growth in xenograft models.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s uniqueness lies in its combination of a thiazole-pyrazole scaffold with 4-ethoxyphenyl and 3-nitrobenzamide groups. Comparisons with structurally related compounds (Table 1) highlight key differences:

Physicochemical Properties

- Lipophilicity: The 4-ethoxyphenyl group increases hydrophobicity, similar to 4-(methoxymethoxy)phenyl in compound 32 (). This may enhance cell penetration compared to polar pyrimidinone cores .

- Electron Effects : The nitro group’s strong electron-withdrawing nature could alter binding interactions compared to electron-donating groups (e.g., methoxy in ’s compounds) .

Hypothetical Pharmacological Activity

- Antimicrobial Potential: The thiazole-pyrazole scaffold in ’s compounds showed activity against Gram-positive bacteria. The nitro group in the target compound might interact with bacterial nitroreductases, enabling selective toxicity .

- Enzyme Inhibition: Pyrimidinone analogs () target adenylyl cyclase, suggesting that structural modifications (e.g., nitro vs. ethoxy) could redirect activity toward different enzymes .

Q & A

Q. What are the key considerations for designing a multi-step synthesis protocol for this compound?

The synthesis of this compound involves sequential reactions, including cyclization of thiazole and pyrazole rings, nitro group introduction, and benzamide coupling. Critical parameters include:

- Temperature control : Maintaining 60–80°C during thiazole formation to prevent side reactions (e.g., over-oxidation of the ethoxyphenyl group) .

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency for heterocycle formation, while ethanol is preferred for amide coupling due to its mild acidity .

- Catalysts : Sodium hydroxide or acetic acid for pH-dependent steps (e.g., cyclocondensation) . Methodological validation via thin-layer chromatography (TLC) and intermediate purification (e.g., column chromatography) is essential .

Q. How can researchers characterize the compound’s purity and structural integrity?

- Spectroscopic techniques :

- ¹H/¹³C NMR : Identify proton environments (e.g., methyl groups at pyrazole C3 and benzamide C2) and confirm nitro group placement .

- IR spectroscopy : Detect functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the benzamide) .

- Chromatography : High-performance liquid chromatography (HPLC) with UV detection at 254 nm to assess purity (>95%) .

Q. What in vitro assays are suitable for preliminary biological evaluation?

- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to controls like ciprofloxacin .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values, using doxorubicin as a reference .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed molecular configurations?

- Single-crystal X-ray diffraction (SC-XRD) : Use SHELXL for refinement to resolve ambiguities in nitro group orientation or thiazole-pyrazole dihedral angles .

- ORTEP-3 visualization : Generate thermal ellipsoid plots to assess bond-length discrepancies (e.g., C-N bonds in the nitrobenzamide moiety) . Example: A 2025 study resolved conflicting NMR-based structural hypotheses by confirming a planar thiazole-pyrazole system via SC-XRD (R-factor < 0.05) .

Q. What strategies optimize reaction yields when scaling up synthesis?

- Reagent stoichiometry : Excess acetylating agents (e.g., 1.2 eq. benzoyl chloride) improve amide coupling efficiency .

- Microwave-assisted synthesis : Reduces reaction time for cyclization steps (e.g., from 12 hours to 45 minutes) while maintaining >85% yield .

- Solvent-free conditions : For nitro group introduction, minimize byproducts like N-oxide derivatives .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

- Functional group modulation :

- Replace the ethoxyphenyl group with halogenated analogs (e.g., 4-fluorophenyl) to enhance antimicrobial potency .

- Substitute the nitro group with sulfonamide to reduce cytotoxicity .

Q. What analytical methods address conflicting bioactivity data across studies?

- Meta-analysis : Compare IC₅₀ values from MTT assays conducted under varying conditions (e.g., serum concentration, incubation time) .

- Dose-response curve normalization : Adjust for batch-to-batch compound purity variations using HPLC-calibrated standards .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.